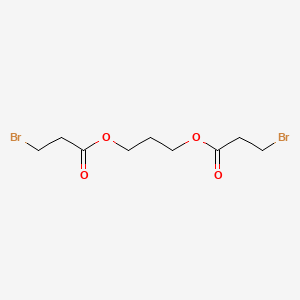

Propane-1,3-diyl bis(3-bromopropanoate)

Description

Properties

CAS No. |

53219-89-9 |

|---|---|

Molecular Formula |

C9H14Br2O4 |

Molecular Weight |

346.01 g/mol |

IUPAC Name |

3-(3-bromopropanoyloxy)propyl 3-bromopropanoate |

InChI |

InChI=1S/C9H14Br2O4/c10-4-2-8(12)14-6-1-7-15-9(13)3-5-11/h1-7H2 |

InChI Key |

VMVGYORBZUXAJW-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CCBr)COC(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthesis Pathways for Propane-1,3-diyl bis(3-bromopropanoate)

Multiple synthetic routes have been developed for the preparation of propane-1,3-diyl bis(3-bromopropanoate), each with specific advantages depending on scale, available reagents, and desired purity.

Fischer Esterification Method

One of the most direct and widely employed approaches for synthesizing propane-1,3-diyl bis(3-bromopropanoate) is Fischer esterification. This method involves the reaction of 1,3-propanediol with 3-bromopropanoic acid under acidic conditions.

Reaction Scheme:

HOCH₂CH₂CH₂OH + 2 BrCH₂CH₂COOH → BrCH₂CH₂COO-CH₂CH₂CH₂-OOCCH₂CH₂Br + 2 H₂O

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1,3-propanediol (1 mol equivalent) and 3-bromopropanoic acid (2.2-2.5 mol equivalents).

- Add a catalytic amount of sulfuric acid, p-toluenesulfonic acid, or another strong acid catalyst (5-10 mol%).

- Add an appropriate solvent such as toluene or benzene to facilitate water removal.

- Heat the mixture under reflux (80-110°C) for 8-12 hours while continuously removing water.

- After cooling, wash the reaction mixture with aqueous sodium bicarbonate solution to neutralize the acid catalyst.

- Extract with an organic solvent, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

- The crude product can be purified by distillation under vacuum or column chromatography.

The Fischer esterification pathway achieves yields typically in the range of 65-80%. The reaction benefits from the removal of water to drive the equilibrium toward product formation, as esterification reactions are inherently reversible.

Acyl Bromide Route

An alternative approach employs acyl bromides as more reactive intermediates for esterification.

Reaction Scheme:

1. BrCH₂CH₂COOH + SOCl₂ → BrCH₂CH₂COCl + SO₂ + HCl

2. HOCH₂CH₂CH₂OH + 2 BrCH₂CH₂COCl → BrCH₂CH₂COO-CH₂CH₂CH₂-OOCCH₂CH₂Br + 2 HCl

Procedure:

- Prepare 3-bromopropanoyl chloride by treating 3-bromopropanoic acid with thionyl chloride under reflux for 3-4 hours.

- After removing excess thionyl chloride by distillation, cool the acyl chloride solution.

- Add 1,3-propanediol (0.5 mol equivalent relative to the acyl chloride) dropwise to the solution at 0-5°C in the presence of a base (triethylamine or pyridine) to neutralize the HCl formed.

- Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

- Quench the reaction with cold water, extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

- Evaporate the solvent and purify the product by appropriate methods.

This method typically provides higher yields (85-95%) compared to direct Fischer esterification due to the higher reactivity of acyl chlorides.

Transesterification Method

Transesterification of methyl or ethyl 3-bromopropanoate with 1,3-propanediol offers another viable synthetic route.

Reaction Scheme:

HOCH₂CH₂CH₂OH + 2 BrCH₂CH₂COOCH₃ → BrCH₂CH₂COO-CH₂CH₂CH₂-OOCCH₂CH₂Br + 2 CH₃OH

Procedure:

- Combine 1,3-propanediol (1 mol equivalent) with methyl 3-bromopropanoate (2.2 mol equivalents) in a suitable solvent such as toluene.

- Add a catalytic amount of titanium(IV) alkoxide, tin(II) octanoate, or another transesterification catalyst.

- Heat the mixture to 90-120°C while continuously removing the methanol formed during the reaction.

- After completion (typically 12-24 hours), cool the reaction mixture and purify as described previously.

Yields for this method typically range between 70-85%, with the effectiveness heavily dependent on efficient removal of the alcohol byproduct.

One-Pot Synthesis with Acetyl Bromide

Research has demonstrated that acetyl bromide can facilitate the direct preparation of 3-bromopropionate compounds in a one-pot procedure.

Reaction Scheme:

1. CH₂=CHCOOCH₃ + CH₃COBr → BrCH₂CH₂COOCH₃ + CH₃COOCH₃

2. HOCH₂CH₂CH₂OH + 2 BrCH₂CH₂COOCH₃ → BrCH₂CH₂COO-CH₂CH₂CH₂-OOCCH₂CH₂Br + 2 CH₃OH

Procedure:

- To a solution of methyl acrylate in methanol, add a catalytic amount of hydroquinone as a polymerization inhibitor.

- While stirring at room temperature, add acetyl bromide dropwise.

- Continue stirring at room temperature for 0.5-1.5 hours, then heat to 50-60°C for an additional 0.5-1.5 hours.

- After the reaction is complete, distill under normal pressure to recover the solvent and byproducts.

- The resulting 3-bromopropionate ester can then be subjected to transesterification with 1,3-propanediol as described in section 2.3.

This method is particularly advantageous due to its simplicity, high yield (>90% for the initial bromination step), and reduced waste generation.

Preparation of Key Precursors

The synthesis of propane-1,3-diyl bis(3-bromopropanoate) requires two main precursors: 1,3-propanediol and 3-bromopropanoic acid or its derivatives. Understanding the preparation methods for these precursors is crucial for the overall synthetic strategy.

Preparation of 3-Bromopropanoic Acid

Hydrogen Bromide Addition to Acrylic Acid

This is the most direct and industrially relevant method for preparing 3-bromopropanoic acid.

Reaction Scheme:

CH₂=CHCOOH + HBr → BrCH₂CH₂COOH

Procedure:

- Acrylic acid is combined with hydrogen bromide (gas or aqueous solution) in a molar ratio of 1:1 to 1:2.5.

- The reaction is conducted at a temperature of 50-65°C for 4-8 hours.

- After completion, the product is isolated by filtration (if solidified) or extraction.

- The crude product can be purified by recrystallization or distillation under reduced pressure.

This method typically provides yields of 91-95% with a product purity exceeding 96%.

Alternative Methods for 3-Bromopropanoic Acid Synthesis

Other approaches include:

Acrylonitrile Addition Hydrolysis:

CH₂=CHCN + HBr → BrCH₂CH₂CN BrCH₂CH₂CN + H₂O + H⁺ → BrCH₂CH₂COOH + NH₄⁺2-Cyanoethanol Halohydrolysis:

HOCH₂CH₂CN + HBr → BrCH₂CH₂CN + H₂O BrCH₂CH₂CN + H₂O + H⁺ → BrCH₂CH₂COOH + NH₄⁺

However, these methods involve more complex operations, higher temperatures, and greater corrosion issues compared to the direct addition of hydrogen bromide to acrylic acid.

Preparation of 1,3-Propanediol

1,3-Propanediol can be produced through various methods:

Chemical Synthesis from 3-Chloro-1-propene

Reaction Scheme:

1. CH₂=CHCH₂Cl + HBr → BrCH₂CH₂CH₂Cl

2. BrCH₂CH₂CH₂Cl + 2 NaOH + H₂O → HOCH₂CH₂CH₂OH + NaBr + NaCl

Procedure:

- 3-Chloro-1-propene, hydrogen bromide, and benzoyl peroxide (catalyst) are combined in a molar ratio of 1:1:0.001-0.03.

- The reaction is conducted at 10-30°C until the 3-chloro-1-propene content is less than 0.1%.

- The resulting 1-bromo-3-chloropropane is then reacted with sodium hydroxide and water at 120-140°C under pressure ≤0.5 MPa.

- After the reaction is complete, the mixture is cooled, and 1,3-propanediol is isolated.

This method typically achieves yields of 65-75% for the final product.

Biological Production

1,3-Propanediol can also be produced through fermentation processes using glycerol as a substrate and microorganisms such as Klebsiella pneumoniae, Citrobacter freundii, or genetically modified Escherichia coli.

The biologically-produced 1,3-propanediol can be directly used for esterification reactions to produce propane-1,3-diyl bis(3-bromopropanoate) without significant differences in the reaction outcomes compared to chemically synthesized 1,3-propanediol.

Analytical Methods and Characterization

Chromatographic Analysis

Propane-1,3-diyl bis(3-bromopropanoate) can be analyzed using various chromatographic techniques:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis can be performed using a reverse-phase column (such as Newcrom R1) with the following conditions:

- Mobile phase: Acetonitrile/water with phosphoric acid (or formic acid for MS-compatible applications)

- Detection: UV at 210-220 nm

- Column temperature: 30-35°C

- Flow rate: 1.0 mL/min

This method is suitable for both analytical and preparative purposes and can be scaled for isolation of impurities.

Gas Chromatography (GC)

GC analysis can be performed using:

- Column: DB-5 or equivalent (5% phenyl, 95% dimethylpolysiloxane)

- Temperature program: 50°C (2 min) → 10°C/min → 280°C (5 min)

- Carrier gas: Helium

- Detector: FID or MS

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 4.25 (t, 4H, -OCH₂CH₂CH₂O-)

- δ 3.57 (t, 4H, -CH₂Br)

- δ 2.90 (t, 4H, -CH₂COO-)

- δ 2.08 (m, 2H, -OCH₂CH₂CH₂O-)

¹³C NMR (100 MHz, CDCl₃):

- δ 171.2 (-COO-)

- δ 61.8 (-OCH₂CH₂CH₂O-)

- δ 38.4 (-CH₂COO-)

- δ 27.9 (-OCH₂CH₂CH₂O-)

- δ 26.2 (-CH₂Br)

Infrared Spectroscopy (IR)

Key IR bands (cm⁻¹):

- 1730-1740 (C=O stretching, ester)

- 1150-1200 (C-O stretching, ester)

- 550-650 (C-Br stretching)

Mass Spectrometry (MS)

- Molecular ion peak: m/z 346 [M]⁺

- Fragment peaks: m/z 265 [M-Br]⁺, m/z 183 [M-2Br]⁺

Applications of Propane-1,3-diyl bis(3-bromopropanoate)

Propane-1,3-diyl bis(3-bromopropanoate) serves as a versatile intermediate in various chemical transformations:

As a Building Block in Organic Synthesis

The compound can be used for:

- Preparation of complex polymeric structures through substitution reactions

- Synthesis of macrocyclic compounds

- Cross-coupling reactions for carbon-carbon bond formation

Pharmaceutical and Agrochemical Applications

The reactive bromine sites allow for nucleophilic substitution reactions to introduce various functional groups, making it useful in:

- Drug discovery and development

- Pesticide and herbicide synthesis

- Fine chemical production

Polymer Chemistry

The difunctional nature of the compound makes it suitable for:

- Initiating controlled polymerization processes

- Creating cross-linked polymer networks

- Preparing specialized copolymers with unique properties

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl bis(3-bromopropanoate) undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of new functionalized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used.

Hydrolysis: The primary products are propane-1,3-diol and 3-bromopropanoic acid.

Scientific Research Applications

Propane-1,3-diyl bis(3-bromopropanoate) has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.

Materials Science:

Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of propane-1,3-diyl bis(3-bromopropanoate) involves its interaction with nucleophiles, leading to the formation of new covalent bonds. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, modifying their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares propane-1,3-diyl bis(3-bromopropanoate) with compounds sharing the propane-1,3-diyl core but differing in functional groups, reactivity, and applications.

Functional Group Variations

Reactivity and Stability

- Brominated Esters vs. Amides: The bromoester groups in propane-1,3-diyl bis(3-bromopropanoate) are more hydrolytically labile than the bromoacetamide groups in N,N'-(propane-1,3-diyl) bis(2-bromoacetamide), making the former preferable in aqueous crosslinking applications .

- Bromoacetate vs. Bromopropanoate: Propane-1,3-diyl bis(bromoacetate) (bromine on C2) exhibits higher electrophilicity than the 3-bromopropanoate derivative (bromine on C3), leading to faster alkylation rates .

Structural and Conformational Differences

- Aromatic vs. Aliphatic Backbones: Propane-1,3-diyl bis(4-aminobenzoate) adopts a gauche-gauche (GG) conformation in its crystal structure, similar to propane-1,3-diyl bis(pyridine-4-carboxylate). In contrast, brominated derivatives like propane-1,3-diyl bis(3-bromopropanoate) exhibit greater conformational flexibility due to the absence of aromatic rigidity .

- Electron-Withdrawing Effects : The trifluoroethylthio groups in propane-1,3-diyl bis(3-((2,2,2-trifluoroethyl)thio)acrylate) enhance electron withdrawal, increasing reactivity in thiol-ene click chemistry compared to brominated esters .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Propane-1,3-diyl bis(3-bromopropanoate), and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification between 1,3-propanediol and 3-bromopropanoyl chloride. Critical parameters include stoichiometric ratios (e.g., 1:2 molar ratio of diol to acyl chloride), temperature control (0–5°C to minimize side reactions), and use of a base like pyridine to scavenge HCl . Solvent choice (e.g., dry dichloromethane) and inert atmosphere (N₂/Ar) are essential to prevent hydrolysis of the acyl chloride. Post-synthesis purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) conclusively characterize Propane-1,3-diyl bis(3-bromopropanoate)?

- Methodological Answer :

- ¹H NMR : Expect signals for the central propane CH₂ groups at δ 1.8–2.1 ppm (quintet) and ester-linked CH₂Br groups at δ 3.5–3.7 ppm (triplet). The methylene protons adjacent to carbonyls (COO) appear as triplets near δ 4.3 ppm .

- ¹³C NMR : Peaks at δ 170–175 ppm confirm ester carbonyls, while brominated carbons resonate at δ 30–35 ppm .

- IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch) validate ester and bromo groups .

- MS : ESI-MS in positive mode should show [M+H]⁺ at m/z 327.9 (C₉H₁₄Br₂O₄) with isotopic patterns confirming two bromine atoms .

Q. What safety protocols are critical when handling Propane-1,3-diyl bis(3-bromopropanoate) in the lab?

- Methodological Answer : The compound is a lachrymator and skin irritant. Use PPE (gloves, goggles, fume hood) during synthesis and handling. Storage should be in amber glass containers under anhydrous conditions (desiccated, −20°C) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate followed by adsorption via vermiculite .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of Propane-1,3-diyl bis(3-bromopropanoate)?

- The ester C=O bond length is ~1.20 Å, while C-Br bonds are ~1.93 Å.

- Dihedral angles between propane backbone and ester groups typically range 110–120°, indicating steric strain .

- Hydrogen-bonding networks (e.g., O···H interactions at 2.07–2.30 Å) stabilize the crystal lattice, often in monoclinic systems (space group C2/c) with Z = 2 .

Q. What mechanistic insights explain the reactivity of Propane-1,3-diyl bis(3-bromopropanoate) in nucleophilic substitution reactions?

- Methodological Answer : The bromine atoms are susceptible to SN2 displacement. Kinetic studies (e.g., using KI in acetone) show second-order dependence on nucleophile concentration. Steric hindrance from the propane spacer reduces reactivity compared to mono-bromo analogs. DFT calculations (B3LYP/6-31G*) predict activation energies of ~25 kcal/mol for bromide displacement, aligning with experimental Arrhenius parameters .

Q. How should researchers address contradictions in reported crystallographic data (e.g., bond angles, space groups) for this compound?

- Methodological Answer : Discrepancies often arise from:

- Temperature effects : Thermal motion during data collection (e.g., 298 K vs. 100 K) can alter bond angles by ±2° .

- Disorder modeling : Improper handling of disordered Br atoms or solvent molecules in refinement (SHELXL ADDSYM command) may skew results .

- Data resolution : High-resolution datasets (≤0.8 Å) reduce R-factor variability (<0.05) compared to low-resolution studies . Cross-validation with spectroscopic data (e.g., comparing SCXRD-derived bond lengths with DFT-optimized structures) resolves ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.